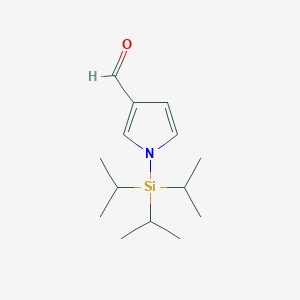
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Descripción general
Descripción
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde, also known as TISP, is a pyrrole derivative and a heterocyclic building block . It has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction .
Synthesis Analysis
TISP participates in various electrophilic substitution reactions specifically at the β-position, via reaction with various electrophilic reagents (Br+, I+, NO2+, etc.) . It may be employed as a reagent in perfluoroalkylation and Vilsmeier formylation reactions.Molecular Structure Analysis
The molecular formula of TISP is C13H25NSi . The structure includes a pyrrole ring with a triisopropylsilyl group attached .Chemical Reactions Analysis
TISP is known to participate in various electrophilic substitution reactions specifically at the β-position, via reaction with various electrophilic reagents (Br+, I+, NO2+, etc.) . It can also be used in perfluoroalkylation and Vilsmeier formylation reactions.Physical And Chemical Properties Analysis
TISP is a liquid at room temperature with a boiling point of 78 °C/0.4 mmHg and a density of 0.904 g/mL at 25 °C . Its refractive index is 1.492 .Aplicaciones Científicas De Investigación
Supramolecular Chains
- The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime, closely related to 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde, has been used as a ligand for coordinating paramagnetic transition metal ions, leading to the formation of a {Mn(III)25} barrel-like cluster. This cluster is linked into a 1D polymeric topology exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Structural Studies
- Nitration of 1-(triisopropylsilyl)-1H-pyrrole leads to a mixture of products, including 3-nitro-1-(triisopropylsilyl)-1H-pyrrole and 2,4-dinitropyrrole. These compounds' solid-state structures exist as discrete molecules, displaying only weak C—H⋯nitro hydrogen bonds between them (Kennedy et al., 2006).
NMR Spectroscopy and DFT Calculations
- Research on the E-isomer of 1-vinylpyrrole-2-carbaldehyde has shown that it adopts a preferable conformation with anti-orientation of the vinyl group relative to the carbaldehyde oxime group. This conformation is stabilized by the CH···N intramolecular hydrogen bond, which causes a high-frequency shift in the α-hydrogen signal in 1H NMR (Afonin et al., 2009).
Chromatographic Separation
- Novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes have been synthesized and studied for their diastereoisomeric association complexes. These racemic pyrroles were separated by liquid chromatography on triacetylcellulose (Vorkapić-Furač et al., 1989).
Synthesis and Extension Studies
- Acylation of pyrrole-2-carbaldehyde with an N-phthaloyl amino acid chloride has led to the synthesis of 1-acylpyrrole-2-carbaldehydes. These compounds have applications in the synthesis of peptide analogues, demonstrating the versatility of pyrrole derivatives in synthetic chemistry (Abell & Litten, 1993).
Flexible Construction Approaches
- A tandem catalytic process for the synthesis of functionalized pyrrole-3-carbaldehydes has been developed. This efficient and mild process allows for the synthesis of these compounds through a one-pot three-component reaction, showcasing the synthetic versatility of pyrrole derivatives (Wu et al., 2022).
Mecanismo De Acción
Target of Action
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative Pyrrole derivatives are known to interact with various biological targets, but the specific targets of this compound are not well-documented in the literature
Mode of Action
It has been reported that 1-(triisopropylsilyl)pyrrole, a related compound, can generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction . It also participates in various electrophilic substitution reactions specifically at the β-position, via reaction with various electrophilic reagents .
Biochemical Pathways
For example, they can participate in perfluoroalkylation and Vilsmeier formylation reactions .
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability can significantly impact its bioavailability .
Result of Action
The generation of pyrrolic cation radicals and participation in electrophilic substitution reactions suggest that it could potentially influence cellular redox status and modify biomolecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture-sensitive , suggesting that humidity could affect its stability and activity. Additionally, its solubility could be influenced by the pH and ionic strength of the environment .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction . It also participates in various electrophilic substitution reactions specifically at β-position, via reaction with various electrophilic reagents .
Molecular Mechanism
It is known to participate in electrophilic substitution reactions
Dosage Effects in Animal Models
There is currently no available data on the effects of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde at different dosages in animal models
Propiedades
IUPAC Name |
1-tri(propan-2-yl)silylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-11(2)17(12(3)4,13(5)6)15-8-7-14(9-15)10-16/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXLJQDNDXOJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


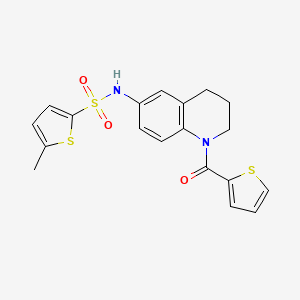
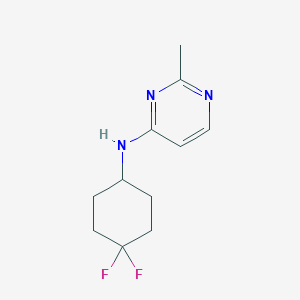
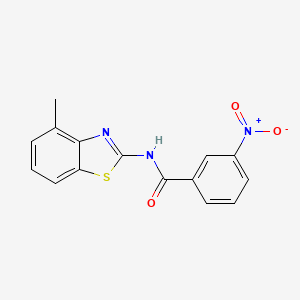
![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate](/img/structure/B2367601.png)
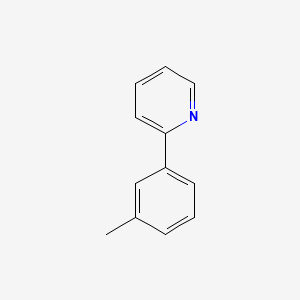

![N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide](/img/structure/B2367607.png)
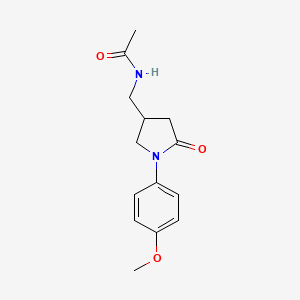
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2367609.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2367610.png)
![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2367612.png)
